molecular formula C20H24N2O3S B2368346 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 827620-22-4

3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2368346
CAS No.: 827620-22-4
M. Wt: 372.48
InChI Key: RAIHDDHRKNCEOD-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of Benzylsulfonyl Chloride: Benzyl alcohol is reacted with chlorosulfonic acid to form benzylsulfonyl chloride.

    Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with 4-phenylpiperazine under basic conditions to form the benzylsulfonyl-phenylpiperazine intermediate.

    Acylation: The final step involves the acylation of the intermediate with propanone under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylsulfonyl or phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfonyl)-1-(4-methylpiperazin-1-yl)propan-1-one
  • 3-(Benzylsulfonyl)-1-(4-ethylpiperazin-1-yl)propan-1-one
  • 3-(Benzylsulfonyl)-1-(4-isopropylpiperazin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one stands out due to the presence of the phenyl group on the piperazine ring. This structural feature may confer unique chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.

Properties

IUPAC Name

3-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(11-16-26(24,25)17-18-7-3-1-4-8-18)22-14-12-21(13-15-22)19-9-5-2-6-10-19/h1-10H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIHDDHRKNCEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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